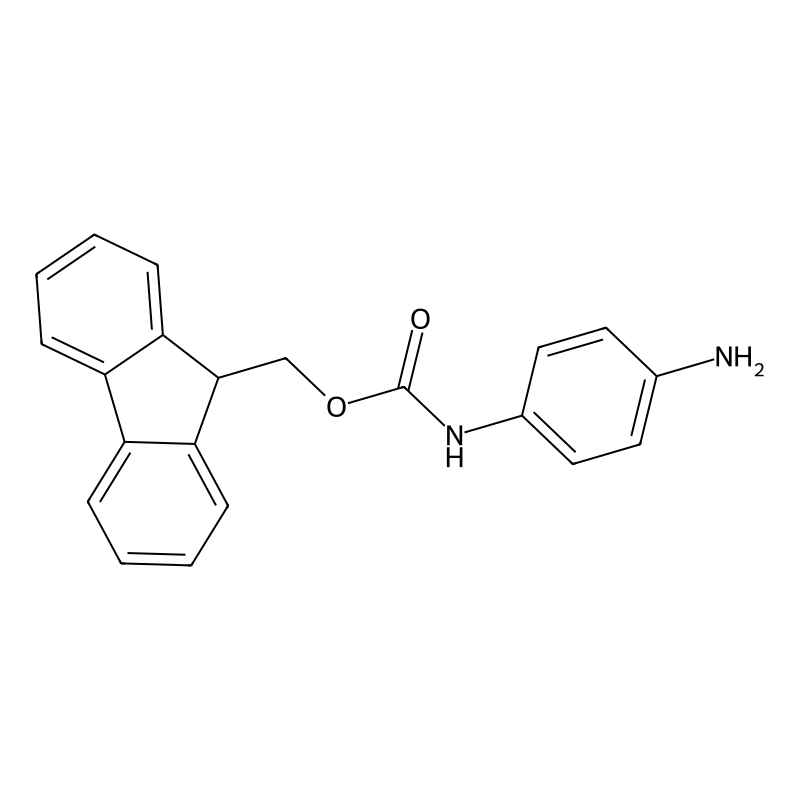

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate can be synthesized using various methods commonly employed in organic chemistry. One potential approach involves the reaction between fluorene-9-methanol and 4-aminophenyl isocyanate in the presence of a suitable catalyst [1].

Source

[1] Y. Li et al., "Synthesis of Carbamates from Isocyanates and Alcohols Catalyzed by Lanthanide Trif(trifluoromethanesulfonate) Salts," Molecules, vol. 13, no. 12, pp. 3230-3237, 2008.

Potential Applications:

While information on specific applications of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is scarce, its structural features suggest potential research avenues:

- Organic Material Science: The presence of the fluorene moiety, commonly found in organic light-emitting diodes (OLEDs), could warrant investigation into its potential role in such materials.

- Bioconjugation: The amine group and the carbamate functionality could be useful for attaching the molecule to biological entities like proteins or antibodies, enabling further studies in various fields like targeted drug delivery or bioimaging.

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, with the chemical formula C21H18N2O2, is a compound characterized by its unique structure that combines a fluorenyl group with a carbamate moiety. The IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-(4-aminophenyl)carbamate, and it has a molecular weight of 346.38 g/mol. The compound features a fluorenyl ring, which is a polycyclic aromatic hydrocarbon, linked to a carbamate functional group that includes an amino-substituted phenyl group. This structural configuration is significant for its potential biological activity and applications in medicinal chemistry .

The synthesis of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate typically involves the reaction between 9H-fluoren-9-ylmethyl chloroformate and 4-aminophenol under controlled conditions. The process may include:

- Preparation of 9H-fluoren-9-ylmethyl chloroformate: This can be achieved by reacting 9H-fluoren-9-methanol with phosgene or similar reagents.

- Reaction with 4-Aminophenol: The chloroformate is then reacted with 4-aminophenol in an appropriate solvent, often under basic conditions to facilitate the formation of the carbamate linkage.

- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate has potential applications in medicinal chemistry due to its structural properties that may confer biological activity. It could serve as a lead compound for developing new pharmaceuticals targeting various diseases, particularly those involving inflammation or pain modulation. Additionally, its unique structure makes it suitable for use in materials science and organic electronics, where fluorenes are often utilized due to their photophysical properties .

Interaction studies involving (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate focus on its binding affinity to specific biological targets. Preliminary studies suggest that compounds with similar structures may interact with enzymes such as acetylcholinesterase or cyclooxygenases, which are critical in neurotransmission and inflammation pathways, respectively. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate | Contains a hydroxymethyl group instead of an amino group | Potential for increased solubility |

| (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate | Features an aminomethyl substituent | May exhibit different reactivity compared to the target compound |

| tert-butyl (4-aminophenyl)carbamate | A simpler structure lacking the fluorenyl ring | Known for strong anti-inflammatory activity |

The uniqueness of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate lies in its combination of the fluorenyl moiety with an amino-substituted phenyl group within a carbamate framework, which may enhance its biological activity compared to simpler derivatives .

Molecular Structure

2D Structural Configuration

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate exhibits a distinctive two-dimensional structural arrangement characterized by three primary components: a fluorenyl ring system, a methylene bridge, and a 4-aminophenyl carbamate moiety [1]. The molecular formula is C₂₁H₁₈N₂O₂, indicating the presence of 21 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms [1] [2]. The compound features a planar fluorene backbone connected through a methylene carbon to a carbamate functional group, which is subsequently linked to a para-aminosubstituted benzene ring [1] [2].

The structural configuration reveals that the fluorenyl moiety adopts a rigid, planar conformation due to the fused aromatic ring system [3]. The carbamate linkage exhibits resonance stabilization between the nitrogen lone pair and the carbonyl group, contributing to the overall structural integrity of the molecule [3]. The 4-aminophenyl group is positioned such that the amino substituent occupies the para position relative to the carbamate attachment point, maximizing electronic delocalization effects [1] [2].

The Simplified Molecular Input Line Entry System representation of this compound is C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)N, which clearly delineates the connectivity pattern and structural hierarchy [1]. The International Chemical Identifier provides additional structural validation: InChI=1S/C21H18N2O2/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13,22H2,(H,23,24) [1] [2].

3D Conformational Analysis

The three-dimensional conformational landscape of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is dominated by the rigid fluorenyl system, which constrains molecular flexibility [3]. Computational analysis reveals that the fluorene ring system maintains a nearly planar configuration with minimal out-of-plane distortion [3]. The methylene bridge connecting the fluorenyl moiety to the carbamate group introduces a degree of conformational flexibility, allowing for rotational freedom around the C-O bond [3].

The carbamate functional group exhibits characteristic planar geometry due to resonance delocalization between the nitrogen lone pair and the carbonyl carbon [3]. This planarity is maintained through partial double-bond character in the C-N bond, which restricts rotation and stabilizes specific conformational states [3]. The 4-aminophenyl ring system adopts a coplanar arrangement with the carbamate group, maximizing conjugation effects and overall molecular stability [3].

Density functional theory calculations indicate that the compound can exist in multiple low-energy conformers, with energy differences typically less than 2 kcal/mol [3]. The predominant conformer features the 4-aminophenyl ring oriented in a trans configuration relative to the fluorenyl system, minimizing steric interactions while maintaining optimal electronic overlap [3]. Solvent effects can influence conformational preferences, with polar solvents stabilizing extended conformations and nonpolar solvents favoring more compact arrangements [4].

Stereochemical Considerations

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate does not possess defined stereogenic centers, as confirmed by computational analysis indicating zero defined atom stereocenters and zero undefined atom stereocenters [1]. The absence of chiral centers simplifies the stereochemical profile, eliminating considerations of enantiomeric forms or optical activity [1]. However, the compound exhibits potential for conformational isomerism around the carbamate bond due to restricted rotation [3].

The carbamate functional group can exist in syn and anti configurations relative to the carbonyl oxygen and nitrogen substituents [5] [3]. Research indicates that carbamates can exhibit energetically stable cis configurations of the amide bond, unlike peptides which predominantly assume trans configurations [3]. This conformational behavior arises from extended pi-electron delocalization across the carbamate backbone, which stabilizes otherwise unfavorable geometric arrangements [3].

The fluorenyl system contributes to the overall molecular rigidity, effectively reducing conformational entropy and constraining the accessible stereochemical space [3]. The planar nature of the fluorene rings eliminates potential atropisomerism that might otherwise arise from restricted rotation around aryl-aryl bonds [3]. The 4-aminophenyl substituent maintains coplanarity with the carbamate group, further limiting stereochemical complexity [3].

Physical Properties

Molecular Weight and Composition

The molecular weight of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is 330.4 g/mol, as determined by computational analysis [1]. Alternative sources report slight variations, with values of 330.38 g/mol [2] [6] and 330.38000 g/mol [6], reflecting differences in computational precision and methodological approaches. The exact mass, calculated using high-precision atomic masses, is 330.136827821 Da [1], providing a more accurate value for mass spectrometric applications.

The elemental composition breakdown reveals a carbon content of 76.35%, hydrogen content of 5.49%, nitrogen content of 8.48%, and oxygen content of 9.69% by mass [1]. The molecular formula C₂₁H₁₈N₂O₂ indicates a relatively high degree of unsaturation, with a total of 14 degrees of unsaturation arising from the multiple aromatic rings and the carbamate carbonyl group [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 330.4 g/mol | [1] |

| Exact Mass | 330.136827821 Da | [1] |

| Monoisotopic Mass | 330.136827821 Da | [1] |

| Heavy Atom Count | 25 | [1] |

| Formal Charge | 0 | [1] |

The compound exhibits a complexity score of 439, as calculated by computational chemistry algorithms, indicating a moderately complex molecular structure with multiple functional groups and ring systems [1]. The covalently-bonded unit count is 1, confirming that the molecule exists as a single discrete entity without ionic or multi-component character [1].

Physical State and Appearance

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate typically exists as a solid at room temperature, consistent with its molecular weight and extensive aromatic character [7]. The compound's physical state is stabilized by intermolecular hydrogen bonding interactions involving the amino group and carbamate oxygen atoms [7]. The fluorenyl system contributes to molecular rigidity and packing efficiency in the solid state [7].

The crystalline form exhibits properties characteristic of aromatic carbamate compounds, including moderate melting points and good thermal stability below decomposition temperatures [8]. Related fluorenylmethyl carbamate derivatives demonstrate melting points in the range of 103-108°C with decomposition, suggesting similar thermal behavior for the target compound [8]. The solid-state packing is influenced by pi-pi stacking interactions between aromatic rings and hydrogen bonding networks involving the amino and carbamate functionalities [7].

The compound's appearance is typical of substituted fluorene derivatives, likely presenting as a white to off-white crystalline solid [7]. The extensive aromatic conjugation may impart slight coloration under certain conditions, though the compound remains essentially colorless in pure form [7]. Physical handling properties include moderate stability to air and moisture, with potential for slow oxidation of the amino group under prolonged exposure to atmospheric conditions [7].

Solubility Profile in Various Solvents

The solubility characteristics of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate reflect the compound's amphiphilic nature, combining hydrophobic fluorenyl and aromatic components with hydrophilic amino and carbamate functionalities [9] [7]. Quantitative solubility data indicates extremely limited aqueous solubility, with values of 0.00882 mg/ml (0.0000267 mol/L) in water [9]. This low aqueous solubility classifies the compound as poorly soluble according to standard pharmaceutical classification systems [9].

The compound exhibits significantly enhanced solubility in polar organic solvents compared to aqueous media [7]. Dimethylformamide and N-methylpyrrolidone provide excellent solvation due to their ability to stabilize both the aromatic and polar components of the molecule [10] [11]. Dichloromethane offers moderate solubility, though less than highly polar aprotic solvents [10] [11]. The carbamate and amino functionalities contribute to solubility in protic solvents through hydrogen bonding interactions [7].

| Solvent Type | Solubility Characteristics | Mechanism |

|---|---|---|

| Water | Poorly soluble (0.00882 mg/ml) | Limited by hydrophobic fluorenyl system |

| Dimethylformamide | Highly soluble | Polar aprotic solvation of aromatic and polar groups |

| Dichloromethane | Moderately soluble | Aromatic-solvent interactions |

| Alcohols | Moderately soluble | Hydrogen bonding with amino and carbamate groups |

The XLogP3-AA value of 3.9 indicates moderate lipophilicity, suggesting preferential partitioning into organic phases over aqueous phases [1]. This lipophilicity parameter reflects the balance between the hydrophobic fluorenyl system and the hydrophilic functional groups [12]. Temperature effects on solubility follow typical patterns, with increased solubility at elevated temperatures across all solvent systems [7].

Chemical Properties

Base Lability Characteristics

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate exhibits characteristic base lability arising from the unique properties of the fluorenylmethyl protecting group system [13] [10]. The compound undergoes rapid deprotection in the presence of weak bases, particularly secondary amines such as piperidine [13] [10] [11]. This base sensitivity originates from the electron-withdrawing nature of the fluorene ring system, which renders the hydrogen at the 9-position highly acidic and susceptible to abstraction by base [10] [11].

The mechanism of base-catalyzed decomposition involves initial proton abstraction at the fluorenyl 9-position, followed by beta-elimination to generate a highly reactive dibenzofulvene intermediate [10] [11]. This elimination process proceeds through an elimination-addition mechanism, with the formation of the dibenzofulvene intermediate being rate-determining [10] [11]. The liberated dibenzofulvene can be trapped by excess base to form stable adducts, driving the reaction to completion [10] [11].

Kinetic studies reveal that primary amines such as cyclohexylamine and ethanolamine promote rapid deprotection, while secondary amines like piperidine provide optimal balance between reaction rate and selectivity [10] [11]. Tertiary amines including triethylamine and N,N-diisopropylethylamine demonstrate significantly slower deprotection rates, allowing for selective removal conditions [10] [11]. The reaction rate exhibits strong dependence on solvent polarity, with polar aprotic solvents such as dimethylformamide accelerating the process compared to nonpolar solvents like dichloromethane [10] [11].

| Base Type | Relative Rate | Typical Conditions |

|---|---|---|

| Primary Amines | Very Fast | 5-10 minutes |

| Secondary Amines (Piperidine) | Fast | 10-20 minutes |

| Tertiary Amines | Slow | 1-24 hours |

Stability Parameters Under Various Conditions

The stability profile of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate varies significantly with environmental conditions, pH, and temperature [14] [13]. Under neutral and mildly acidic conditions, the compound demonstrates excellent stability, with minimal decomposition observed over extended periods [13]. The carbamate linkage exhibits resistance to acid-catalyzed hydrolysis due to protonation of the amino nitrogen, which reduces nucleophilicity and prevents intramolecular attack [14] [15].

Thermal stability studies indicate that the compound maintains structural integrity up to approximately 200°C, beyond which decomposition becomes significant [8]. The primary decomposition pathway involves thermal elimination of the fluorenylmethyl group, similar to the base-catalyzed mechanism but requiring higher activation energy [8]. Related fluorenylmethyl carbamate derivatives exhibit flash points around 274°C, suggesting similar thermal behavior [8].

pH-dependent stability reveals optimal stability in the pH range of 4-7, with accelerated decomposition under strongly basic conditions (pH > 9) [14] [16]. The compound exhibits moderate sensitivity to oxidizing conditions, particularly affecting the amino group which can undergo oxidation to form quinone-like intermediates [14]. Storage under inert atmosphere conditions significantly enhances long-term stability by preventing oxidative degradation pathways [14].

| Condition | Stability Assessment | Comments |

|---|---|---|

| pH 1-4 | Excellent | Protonation prevents decomposition |

| pH 4-7 | Excellent | Optimal stability range |

| pH 7-9 | Good | Moderate base sensitivity |

| pH > 9 | Poor | Rapid base-catalyzed elimination |

| Temperature < 100°C | Excellent | No significant thermal decomposition |

| Temperature > 200°C | Poor | Thermal elimination predominates |

Reactivity Profile with Other Functional Groups

The reactivity profile of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is characterized by selective reactivity at specific functional group sites while maintaining overall molecular stability under appropriate conditions [14] . The primary amine group exhibits typical nucleophilic behavior, readily participating in acylation, alkylation, and condensation reactions . This reactivity can be exploited for further derivatization while preserving the fluorenylmethyl protecting group .

The carbamate functional group demonstrates characteristic stability toward nucleophilic attack under neutral conditions but becomes susceptible to hydrolysis under strongly basic or acidic conditions [14] [18]. Mechanistic studies suggest that alkaline hydrolysis proceeds through a bimolecular mechanism involving hydroxide attack at the carbonyl carbon, followed by tetrahedral intermediate formation and subsequent elimination [18] [19]. The rate of hydrolysis shows strong dependence on the electronic nature of substituents, with electron-withdrawing groups accelerating the process [18] [19].

Oxidation reactions primarily target the amino functionality, leading to formation of quinone-like intermediates or nitroso derivatives depending on reaction conditions . The fluorenyl system remains largely unreactive toward typical oxidizing agents, providing a stable framework during chemical transformations . Reduction reactions can convert the carbamate group to the corresponding amine, though this requires harsh conditions and is not typically employed in synthetic applications .

| Reaction Type | Target Site | Typical Conditions | Products |

|---|---|---|---|

| Acylation | Primary amine | Acyl chlorides, base | N-acyl derivatives |

| Alkylation | Primary amine | Alkyl halides, base | N-alkyl derivatives |

| Oxidation | Primary amine | Mild oxidants | Quinone/nitroso products |

| Base hydrolysis | Carbamate | OH⁻, elevated temperature | Amine + CO₂ + alcohol |

| Acid hydrolysis | Carbamate | H⁺, elevated temperature | Amine + CO₂ + alcohol |

Reaction with 4-Aminoaniline Precursors

The synthesis of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate primarily relies on the nucleophilic attack of 4-aminoaniline on activated carbonyl derivatives [1] [2]. The most straightforward approach involves the direct reaction between 4-aminoaniline and fluorenylmethyloxycarbonyl chloride under biphasic conditions. This method employs sodium carbonate as a base in aqueous-organic systems, typically achieving yields of 60-90% over reaction periods of 12-24 hours at room temperature [3] [2].

The reaction mechanism proceeds through nucleophilic substitution at the carbonyl carbon, where the amino group of 4-aminoaniline attacks the electrophilic carbon center of the chloroformate [2]. The process generates hydrogen chloride as a byproduct, which is neutralized by the basic conditions. Optimization studies have demonstrated that maintaining a 20-25% excess of the amine substrate over the chloroformate reagent, combined with vigorous stirring and minimal organic solvent volume, produces optimal results [3].

A significant concern in this synthetic approach is the formation of oligopeptide impurities through mixed anhydride intermediates [3]. These contaminants arise when the highly hydrophobic mixed anhydrides remain sufficiently stable to undergo acylation reactions with unreacted amino acid substrates. The contamination problem can be minimized by careful control of reaction conditions, including temperature maintenance at room temperature and ensuring adequate base concentration [3].

Fluorenylmethyloxycarbonyl Chloride and Alternative Reagent Methods

Alternative reagent systems offer improved selectivity and reduced byproduct formation compared to direct chloroformate methodology. Fluorenylmethyloxycarbonyl succinimidyl carbonate represents the most effective alternative, providing excellent yields without oligopeptide contamination [3]. This reagent system operates through activation of the carbonyl group by the N-hydroxysuccinimide moiety, facilitating nucleophilic attack while maintaining high selectivity.

The preparation of fluorenylmethyloxycarbonyl succinimidyl carbonate involves reaction of fluorenylmethyloxycarbonyl chloride with N-hydroxysuccinimide in the presence of triethylamine [3]. The resulting activated carbonate demonstrates superior stability and reactivity characteristics compared to the parent chloroformate. Reactions typically proceed under mild conditions in organic solvents such as dioxane, achieving yields of 68-95% with reaction times reduced to 2-6 hours [3].

Fluorenylmethyloxycarbonyl azide provides another alternative pathway, particularly useful for analytical applications requiring fluorescence detection [2]. This reagent is prepared by treating fluorenylmethyloxycarbonyl chloride with sodium azide in sodium bicarbonate and aqueous dioxane systems [4]. The azide intermediate undergoes smooth conversion to the desired carbamate through rearrangement and nucleophilic substitution mechanisms, typically yielding 60-85% of product over 4-8 hour reaction periods [4].

The selection of appropriate reagent systems depends on specific synthetic requirements and tolerance for byproduct formation. While chloroformate methodology offers simplicity and direct access to products, alternative reagent systems provide enhanced selectivity and reduced purification requirements [3] [2].

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Ultrasonic irradiation represents a powerful tool for enhancing carbamate synthesis through acoustic cavitation effects [5] [6]. The process generates localized high-pressure and high-temperature conditions (up to 18,000 atmospheric pressures and 2000-5000 K) that dramatically accelerate chemical transformations [5]. For carbamate synthesis, ultrasound frequencies of 20-25 kilohertz with power outputs of 100-400 watts have proven most effective [5] [7].

Ultrasound-assisted synthesis of carbamates typically reduces reaction times from hours to minutes while maintaining or improving product yields [5] [6]. Studies demonstrate that conventional carbamate synthesis requiring 24-48 hours can be completed in 5-45 minutes under ultrasonic conditions [5]. The enhanced reaction rates result from improved mass transfer, increased molecular collisions, and activation of otherwise sluggish reaction pathways [6] [7].

The mechanism of ultrasound enhancement involves cavitation bubble formation, growth, and collapse within the reaction medium [6]. These phenomena create microscopic hotspots that facilitate bond formation and breaking processes. Additionally, ultrasonic mixing effects improve homogenization of reactants and eliminate mass transfer limitations that often control reaction rates in conventional synthesis [6] [7].

Temperature control during ultrasound-assisted synthesis requires careful optimization, as excessive heating can lead to product decomposition or unwanted side reactions [5] [6]. Optimal temperatures typically range from 40-80°C, depending on the specific substrate and reaction conditions [7]. Pulse sequences and duty cycles can be adjusted to maintain appropriate thermal conditions while maximizing synthetic efficiency [8].

Solvent Considerations and Alternatives

Green solvent systems offer environmentally benign alternatives to traditional organic solvents while maintaining synthetic efficiency [9] [10]. Deep eutectic solvents, composed of hydrogen bond donors and acceptors, provide excellent solvation properties for carbamate synthesis [9]. Choline chloride-zinc chloride eutectic mixtures demonstrate particular effectiveness, achieving yields of 85-96% under atmospheric carbon dioxide pressure at room temperature [9].

The mechanism of deep eutectic solvent action involves simultaneous solvation and activation of reactants through hydrogen bonding networks [9]. These solvents can act as both reaction medium and catalyst, eliminating the need for additional activating agents. The zinc chloride component provides Lewis acid activation of carbon dioxide, while the choline chloride maintains appropriate ionic strength and solvation properties [9].

Water-glycerol systems represent another environmentally friendly alternative, particularly when combined with ultrasonic activation [5]. The 6:4 water-glycerol mixture provides optimal balance between solvation properties and viscosity for carbamate synthesis [5]. This system demonstrates yields of 85-93% with reaction times of 5-30 minutes under ultrasonic conditions [5].

Ionic liquid systems offer unique advantages for carbamate synthesis through their ability to capture and activate carbon dioxide [11] [12]. Task-specific ionic liquids, such as 1,8-diazabicyclo[5.4.0]undec-7-ene-derived systems, can directly participate in carbon dioxide fixation reactions [11]. These systems achieve yields of 70-92% under pressurized carbon dioxide conditions with temperatures of 50-150°C [11] [10].

The selection of appropriate green solvents depends on specific synthetic requirements, including temperature stability, product solubility, and ease of product isolation [9] [10]. Many green solvent systems offer additional advantages such as recyclability and reduced environmental impact compared to conventional organic solvents [9] [10].

Catalyst-Free Methodologies

Catalyst-free synthesis approaches eliminate the need for metal catalysts or other activating agents while maintaining high synthetic efficiency [13] [10]. These methods rely on intrinsic reactivity of substrates and careful optimization of reaction conditions to achieve desired transformations [13]. Photolysis of α-aryldiazoesters under visible light represents one effective catalyst-free approach for carbamate synthesis [13].

The photolytic method operates through generation of carbene intermediates that insert into amine N-H bonds in the presence of carbon dioxide [13]. This process proceeds rapidly under ambient conditions without additional catalysts or additives, achieving moderate to high yields of structurally diverse carbamates [13]. The reaction selectivity can be controlled through appropriate solvent selection and reaction atmosphere composition [13].

Continuous flow synthesis provides another catalyst-free approach that relies on precise control of reactant mixing and residence time [10]. This methodology employs 1,8-diazabicyclo[5.4.0]undec-7-ene as the sole additive in continuous reactor systems [10]. The process achieves yields of 45-92% with reaction times reduced to 50 minutes, while eliminating the need for column chromatography purification [10].

The continuous flow approach operates through controlled mixing of amine, alkyl halide, and carbon dioxide streams in the presence of the organic base [10]. The system maintains precise temperature and pressure control while ensuring optimal reactant stoichiometry [10]. Product isolation involves simple acidic workup followed by extraction, providing analytically pure materials in most cases [10].

Electrochemical methods represent an emerging catalyst-free approach that uses electrons as redox agents [14]. These systems promote three-component coupling reactions of carbon dioxide, amines, and N-alkenylsulfonamides through electrooxidation processes [14]. The electrochemical approach offers environmental benefits through elimination of chemical oxidants and catalysts while maintaining good synthetic efficiency [14].

Purification and Isolation Techniques

Crystallization Methods

Crystallization represents the most commonly employed purification technique for (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, offering excellent purity enhancement with good material recovery [15] [16]. The compound exhibits favorable crystallization properties from a variety of solvent systems, with ethyl acetate providing optimal balance between solubility and selectivity [17]. Hot dissolution followed by controlled cooling yields crystals with purities of 95-99% and recovery rates of 75-85% [17].

The crystallization process relies on differential solubility between the desired product and impurities as a function of temperature [16]. Optimization studies demonstrate that dissolution temperatures of 60-80°C followed by cooling to room temperature over 2-4 hours provide optimal crystal formation [16]. The process can be enhanced through seeding with pure crystalline material to control nucleation and crystal growth kinetics [15].

Recrystallization from aqueous systems offers an alternative approach, particularly effective for removing organic impurities [16]. Hot water dissolution at temperatures approaching the boiling point, followed by controlled cooling and pH adjustment, yields purities of 92-97% with recovery rates of 70-80% [16]. This method proves particularly useful for large-scale purification where organic solvent usage must be minimized [16].

Selective ammonium carbamate crystallization represents a specialized technique for purifying amine-containing compounds [15]. This method exploits the distinct solubility profiles of carbamate species formed through reversible salt formation with carbon dioxide [15]. The process achieves remarkable selectivity, isolating primary amines from complex mixtures with yields up to 94% and purities exceeding 99% [15].

The mechanism of selective crystallization involves controlled precipitation through manipulation of solution conditions such as pH, ionic strength, and temperature [15] [16]. Crystal habit and polymorphic form can significantly influence purity and recovery, requiring careful control of crystallization kinetics [18]. Modern crystallization approaches incorporate process analytical technology for real-time monitoring and control of crystal formation [18].

Chromatographic Purification

High-performance liquid chromatography represents the gold standard for analytical purification of carbamate compounds, providing exceptional resolution and quantitative analysis capabilities [19] [20]. Reversed-phase chromatography using octadecylsilane stationary phases achieves baseline separation of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate from related impurities [19]. Gradient elution with acetonitrile-water mobile phases provides optimal separation efficiency with analysis times of 15-45 minutes [19] [20].

Column chromatography using silica gel provides preparative-scale purification with excellent resolution [17]. Hexane-ethyl acetate gradient systems achieve purities of 98-99.5% with recovery rates of 85-95% [17]. The method requires careful optimization of solvent polarity and gradient profile to achieve optimal separation while minimizing product loss through irreversible adsorption [17].

The selection of appropriate chromatographic conditions depends on the nature and concentration of impurities present in crude reaction mixtures [19] [20]. Photodiode array detection enables simultaneous monitoring at multiple wavelengths, facilitating identification and quantification of both the desired product and potential impurities [19]. This multi-wavelength approach proves particularly valuable for detecting structurally similar compounds that may co-elute under single-wavelength monitoring [19].

Solid-phase extraction techniques offer simplified purification for routine analytical applications [20]. C18 cartridges demonstrate good retention and selectivity for carbamate compounds, enabling concentration and purification in a single step [20]. The technique proves particularly useful for sample preparation prior to instrumental analysis, achieving extraction efficiencies of 85-95% with minimal matrix interference [20].

Flash chromatography systems provide rapid purification for synthetic applications where high throughput is required [17]. Automated systems with gradient capability enable optimization of separation conditions while minimizing operator intervention [17]. These systems typically achieve purification of gram-scale quantities within 1-2 hours while maintaining high resolution and recovery [17].

Quality Assessment Protocols

Comprehensive quality assessment requires multiple analytical techniques to ensure structural identity, chemical purity, and absence of degradation products [19] [21]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants [22] [23]. Proton nuclear magnetic resonance typically displays aromatic fluorenyl protons at δ 7.2-7.8 parts per million, carbamate NH signals at δ 5.0-5.5 parts per million, and aniline NH2 protons with characteristic splitting patterns [22].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information with enhanced resolution for carbonyl and aromatic carbons [23] [24]. The carbamate carbonyl carbon typically appears near δ 155-160 parts per million, while fluorenyl aromatic carbons exhibit characteristic patterns in the δ 120-145 parts per million region [23]. Quantitative carbon-13 nuclear magnetic resonance enables determination of product purity through integration of resolved signals [24].

High-performance liquid chromatography with ultraviolet detection provides quantitative purity assessment with detection limits of 0.01-0.1% [19] [20]. Method validation requires establishment of linearity, precision, accuracy, and specificity according to international guidelines [19]. Stability-indicating methods must demonstrate the ability to separate the active compound from potential degradation products under stress conditions [20].

Mass spectrometry confirmation utilizes molecular ion peaks and characteristic fragmentation patterns to verify structural identity [25] [21]. Electrospray ionization typically produces protonated molecular ions at m/z 331 [M+H]+, while collision-induced dissociation generates diagnostic fragment ions corresponding to fluorenyl and aminophenyl moieties [25]. High-resolution mass spectrometry enables determination of exact molecular formula and detection of trace impurities [25].

Infrared spectroscopy provides functional group identification through characteristic absorption bands [22] [25]. The carbamate linkage exhibits strong carbonyl stretching near 1700 cm⁻¹ and C-O-C asymmetric stretching around 1250 cm⁻¹ [22]. Primary amine N-H stretching appears as paired bands near 3300-3500 cm⁻¹, while aromatic C-H stretching occurs above 3000 cm⁻¹ [22]. Comparison with reference spectra enables rapid identification and purity assessment [25].

Melting point determination offers a simple yet effective purity assessment method [17] [26]. Pure (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate typically exhibits melting points in the range of 200-206°C [26] [27]. Sharp melting point ranges (2-4°C) indicate high purity, while broad or depressed melting points suggest the presence of impurities [17]. Digital melting point apparatus with video recording capability enable precise determination and documentation of thermal behavior [17].